Home > Products > Screening Compounds P20801 > 4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane
4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane - 1795431-18-3

4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane

Catalog Number: EVT-2922141
CAS Number: 1795431-18-3
Molecular Formula: C18H21NO2S2
Molecular Weight: 347.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: Suvorexant (MK-4305) is a potent dual orexin receptor antagonist that has been investigated as a treatment for insomnia. [] It is currently being tested in phase III clinical trials. [] Suvorexant is designated as a Schedule IV controlled substance in the United States. []

1,4-Diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone (NS6740)

  • Compound Description: NS6740 is classified as a silent agonist of the α7 nicotinic acetylcholine receptor (nAChR). [] Silent agonists bind to receptors without causing channel opening, instead promoting a desensitized receptor state. [] NS6740 exhibits a specific binding interaction with the tyrosine residue (TyrA) at position 115 of the α7 nAChR. [] This interaction, crucial for its silent agonist activity, involves a hydrogen bond with TyrA and a cation-π interaction. []

Properties

CAS Number

1795431-18-3

Product Name

4-[2-(ethylsulfanyl)benzoyl]-7-(furan-2-yl)-1,4-thiazepane

IUPAC Name

(2-ethylsulfanylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone

Molecular Formula

C18H21NO2S2

Molecular Weight

347.49

InChI

InChI=1S/C18H21NO2S2/c1-2-22-16-8-4-3-6-14(16)18(20)19-10-9-17(23-13-11-19)15-7-5-12-21-15/h3-8,12,17H,2,9-11,13H2,1H3

InChI Key

SRKQTLKQHXCJDY-UHFFFAOYSA-N

SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(SCC2)C3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.